D-Glucitol-2-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

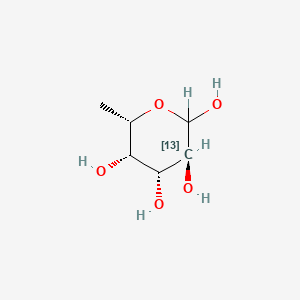

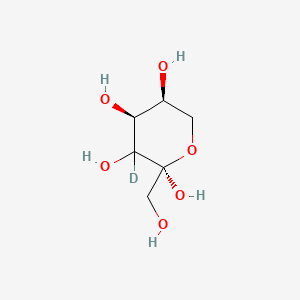

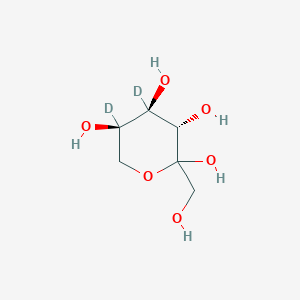

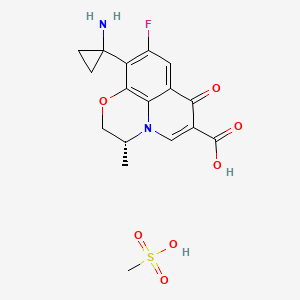

D-Glucitol-2-d, commonly known as Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by reduction of glucose, which changes the converted aldehyde group (−CHO) to a primary alcohol group (−CH 2 OH) .

Synthesis Analysis

Sorbitol may be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . The mechanism involves a tyrosine residue in the active site of aldehyde reductase .Molecular Structure Analysis

The systematic IUPAC name for Sorbitol is (2 S ,3 R ,4 R ,5 R )-Hexane-1,2,3,4,5,6-hexol . Its chemical formula is C6H14O6 .Chemical Reactions Analysis

Sorbitol also may be synthesized through a catalytic hydrogenation of d-glucose to form d-sorbitol . This reaction has a 100% yield of d-sorbitol when d-glucose is reacted with hydrogen in water at 120 degrees Celsius .Physical And Chemical Properties Analysis

Sorbitol appears as a white crystalline powder . It has a molar mass of 182.17 g/mol . It is soluble in water with a solubility of 2350 g/L . Its melting point ranges from 94–96 °C .Applications De Recherche Scientifique

Diabetes Diagnosis and Management :

- Yabuuchi et al. (1989) developed a method for determining 1,5-anhydro-D-glucitol in plasma, which is useful in diagnosing diabetes mellitus (Yabuuchi et al., 1989).

- Akanuma et al. (1988) studied the urinary excretion of 1,5-anhydro-D-glucitol in diabetic patients, indicating its potential as a marker in diabetes management (Akanuma et al., 1988).

Conformational Studies and Molecular Structures :

- Schouten et al. (1998) investigated the conformational polymorphism of D-glucitol, providing insights into its molecular structures and interactions (Schouten et al., 1998).

Biochemical Research and Drug Development :

- Green et al. (2005) compared the properties of N-glucitol analogues of GLP-1 and GIP, highlighting their potential in anti-diabetic drug development (Green et al., 2005).

- Bearne & Blouin (2000) examined the inhibition of Escherichia coli glucosamine-6-phosphate synthase by 2-amino-2-deoxy-D-glucitol 6-phosphate, an analogue of D-glucitol, suggesting applications in developing antibacterial agents (Bearne & Blouin, 2000).

Nutritional and Metabolic Studies :

- Watanabe et al. (2011) found that serum 1,5-anhydro-D-glucitol levels can predict the incidence of cardiovascular diseases, indicating its importance in nutritional and metabolic research (Watanabe et al., 2011).

Chemical Synthesis and Isotopic Labelling :

- Funabashi & Yoshioka (1984) synthesized isotopically labeled 1,5-anhydro-D-glucitol, contributing to metabolic studies and tracer experiments (Funabashi & Yoshioka, 1984).

Biosynthesis and Microbial Studies :

- Chalumeau et al. (1978) studied D-glucitol transport and catabolism in Bacillus subtilis, which is important for understanding microbial metabolism and potential industrial applications (Chalumeau et al., 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-JNHZOBAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)

![L-[1-13C]Fucose](/img/structure/B583657.png)